2-(2,4-difluorophenoxy)-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]acetamide
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Description
The compound belongs to a class of chemicals that are of significant interest in the field of organic and medicinal chemistry due to their complex structure and potential biological activities. The presence of difluorophenoxy, phenyl-1,3-oxazol, and acetamide groups suggests a multifaceted approach to its synthesis, diverse chemical reactivity, and a broad spectrum of potential applications in chemical and pharmaceutical research.
Synthesis Analysis
The synthesis of complex organic compounds typically involves multi-step reactions, starting from basic building blocks to the final product through various intermediates. Techniques such as nucleophilic substitution reactions, cyclization, and amide bond formation are commonly employed. For instance, compounds with similar structures have been synthesized using starting materials like chlorodifluoroacetamides and proceeding through steps like electrochemical silylation to yield difluoro(trimethylsilyl)acetamides, which are key intermediates in further synthetic transformations (Bordeau, Frébault, Gobet, & Picard, 2006)(Bordeau et al., 2006).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of aromatic rings, heteroatoms (such as nitrogen, oxygen, and fluorine), and chiral centers which can influence the compound's physical and chemical properties. X-ray crystallography and NMR spectroscopy are pivotal in determining the configuration and conformation of these molecules. Studies on similar compounds have revealed complex 3D structures with specific orientations of the functional groups that are crucial for their reactivity and interaction with biological targets (Boechat et al., 2011)(Boechat et al., 2011).
Scientific Research Applications
Synthesis and Material Science Applications
Compounds with difluoroacetamide moieties have been studied for their unique reactivity and potential in synthesizing novel organic materials. For instance, difluoro(trimethylsilyl)acetamides have been prepared from chlorodifluoroacetamides by electrochemical silylation, demonstrating their use as precursors for 3,3‐Difluoroazetidinones, a route offering alternatives in the synthesis of fluorinated heterocycles (Bordeau et al., 2006). Such compounds underscore the significance of fluorinated derivatives in developing materials with enhanced properties.
Photoinitiators and Polymer Networks
Research into thioxanthone attached polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiators underscores the evolving role of complex acetamide derivatives in creating hybrid networks for material applications. These nano-photoinitiators demonstrate improved thermal stability and robustness in polymer/filler networks, indicating their importance in materials science and engineering (Batibay et al., 2020).
Medicinal Chemistry and Drug Development
In the realm of medicinal chemistry, derivatives of acetamide, particularly those incorporating fluorine or related heterocycles, have shown potential as selective ligands or inhibitors. For example, the development of selective radioligands for imaging translocator proteins with PET highlights the application of such compounds in diagnostic medicine and drug discovery (Dollé et al., 2008).
Antioxidant Research
Compounds with acetamide groups have also been evaluated for their antioxidant properties, indicating their potential in combating oxidative stress-related diseases. The synthesis and evaluation of various glycosides of acetamido derivatives for antioxidant activities demonstrate the broader application of such compounds in therapeutic research (Gopi & Dhanaraju, 2020).
properties
IUPAC Name |
2-(2,4-difluorophenoxy)-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2O3/c19-13-6-7-16(15(20)8-13)24-11-17(23)21-9-14-10-25-18(22-14)12-4-2-1-3-5-12/h1-8,10H,9,11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXYYWLVCMRGDNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CO2)CNC(=O)COC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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